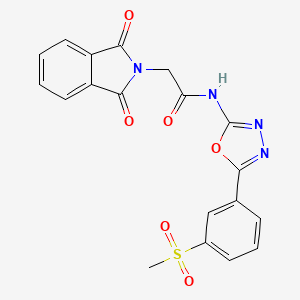
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O6S and its molecular weight is 426.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O7S, with a molecular weight of approximately 460.5 g/mol. The structure includes a 1,3-dioxoisoindoline moiety and a 1,3,4-oxadiazole ring, both of which are known for their pharmacological potentials.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Ahsan et al. demonstrated that synthesized analogs showed moderate to severe potency against various microbial strains. Specifically, compounds targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, were identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .
Anticancer Activity
The anticancer potential of compounds featuring the 1,3-dioxoisoindoline structure has been extensively studied. Selvaraj et al. synthesized multiple derivatives and found that certain compounds exhibited enhanced antitumor activity—up to 4.5 times greater than their precursors—when tested against different cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Membrane Permeability : The presence of the oxadiazole group enhances lipophilicity, facilitating better cellular uptake and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study by Du et al. focused on modeling the 1,3,4-oxadiazole ring to enhance both antimicrobial and anticancer effects. Their findings indicated that specific derivatives could serve as effective antimicrobial agents against resistant strains .
- Anticancer Screening : In a study conducted by Savariz et al., several synthesized compounds were tested against various cancer cell lines. The results showed that one particular derivative significantly improved antitumor activity compared to existing treatments .
Data Summary
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-30(27,28)12-6-4-5-11(9-12)16-21-22-19(29-16)20-15(24)10-23-17(25)13-7-2-3-8-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMOGQZZHWWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













